molecular formula C19H20Cl2F2N6O B2878652 N2,N4-bis(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride CAS No. 1179440-44-8

N2,N4-bis(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride

Cat. No.: B2878652
CAS No.: 1179440-44-8
M. Wt: 457.31
InChI Key: SOPLIPKOUSFMOL-UHFFFAOYSA-N
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Description

N2,N4-bis(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride is a fluorinated triazine derivative featuring two 3-fluorophenyl groups at the N2 and N4 positions, a morpholine substituent at the C6 position, and a dihydrochloride salt formulation. The 1,3,5-triazine core provides a planar, electron-deficient aromatic system conducive to π-π stacking and hydrogen-bonding interactions, while the 3-fluorophenyl groups enhance metabolic stability and lipophilicity compared to non-fluorinated analogs . The morpholine moiety improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Properties

IUPAC Name

2-N,4-N-bis(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N6O.2ClH/c20-13-3-1-5-15(11-13)22-17-24-18(23-16-6-2-4-14(21)12-16)26-19(25-17)27-7-9-28-10-8-27;;/h1-6,11-12H,7-10H2,(H2,22,23,24,25,26);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPLIPKOUSFMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)F)NC4=CC(=CC=C4)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N2,N4-bis(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and bases such as triethylamine to facilitate the substitution reactions. The process can be summarized as follows:

    Step 1: Cyanuric chloride is reacted with 3-fluoroaniline to form N2,N4-bis(3-fluorophenyl)-1,3,5-triazine-2,4-diamine.

    Step 2: The intermediate is then treated with morpholine under similar conditions to yield the final product, N2,N4-bis(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine.

    Step 3: The product is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N2,N4-bis(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N2,N4-bis(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Agriculture: The compound’s derivatives are explored for their herbicidal and pesticidal properties.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2,N4-bis(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Core

The following table summarizes key analogs and their structural/functional differences:

Compound Name R1/R2 Substituents R3 Substituent Molecular Weight (g/mol) Key Properties/Applications References
Target Compound (dihydrochloride) 3-Fluorophenyl Morpholin-4-yl ~510.2 Enhanced solubility, potential drug -
N2,N4-bis(4-methylphenyl)-6-morpholino-triazine-2,4-diamine hydrochloride 4-Methylphenyl Morpholin-4-yl ~427.5 Intermediate for urea derivatives
N2,N4-bis(4-chlorophenyl)-6-methyl-1,3,5-triazine-2,4-diamine 4-Chlorophenyl Methyl 346.2 Unknown; likely pesticide candidate
6-Chloro-N2,N4-bis(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine 2,4-Dimethoxyphenyl Chloro ~454.3 Photostabilizer or agrochemical
6-(Methylsulfanyl)-N2-isopropyl-1,3,5-triazine-2,4-diamine Isopropyl Methylsulfanyl 229.7 Herbicide (e.g., Prometryn analog)

Key Structural and Functional Insights

Fluorine vs. Chlorine/Methyl Substituents :

  • The 3-fluorophenyl groups in the target compound confer higher electronegativity and metabolic stability compared to 4-chlorophenyl () or 4-methylphenyl () analogs. Fluorine’s inductive effects enhance binding affinity to hydrophobic enzyme pockets .
  • In contrast, chlorophenyl or methylphenyl derivatives are more commonly utilized in agrochemicals (e.g., triazine herbicides like Prometryn) due to cost-effectiveness and broad-spectrum activity .

Morpholine vs. Other R3 Groups :

  • The morpholine substituent in the target compound and ’s analog improves water solubility and bioavailability, critical for drug development. Morpholine’s oxygen atom facilitates hydrogen bonding with biological targets .
  • Methyl or chloro groups at R3 () reduce solubility but enhance stability in environmental applications (e.g., pesticides) .

Physicochemical Data

Property Target Compound N2,N4-bis(4-methylphenyl) Analog ()
Molecular Formula C20H18F2N6O·2HCl C21H26ClN7O
Solubility (Water) High (dihydrochloride) Moderate (hydrochloride)
LogP (Predicted) ~2.1 ~3.5

Biological Activity

N2,N4-bis(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research findings.

  • Molecular Formula: C₁₉H₂₀Cl₂F₂N₆O
  • Molecular Weight: 457.3 g/mol
  • CAS Number: 1179440-44-8

The compound features a triazine core substituted with two 3-fluorophenyl groups and a morpholine ring. This structural configuration is hypothesized to enhance its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazine Core: The synthesis begins with the reaction of cyanuric chloride with aniline derivatives.
  • Introduction of Fluorophenyl Groups: Nucleophilic aromatic substitution introduces the 3-fluorophenyl groups.
  • Attachment of the Morpholine Ring: Morpholine is added through another nucleophilic substitution reaction.
  • Formation of Dihydrochloride Salt: The final product is converted to its dihydrochloride salt by reacting with hydrochloric acid.

Anticancer Properties

Research has indicated that compounds related to N2,N4-bis(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine exhibit significant anticancer activity. For example:

  • A study reported that similar triazine derivatives showed promising results against various cancer cell lines, including melanoma and breast cancer cells. The compound's structure allows it to interact with cellular targets involved in tumor growth and proliferation .

The proposed mechanism of action for N2,N4-bis(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine involves:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific kinases or other enzymes critical for cancer cell survival.
  • Modulation of Signaling Pathways: It is believed to affect signaling pathways that regulate cell division and apoptosis, thereby promoting cancer cell death .

In Vitro Studies

Several in vitro studies have evaluated the biological activity of triazine derivatives:

StudyCell LineIC₅₀ (μM)Observations
MALME-3 M (melanoma)0.033Significant cytotoxicity observed.
MCF-7 (breast cancer)0.050Induced apoptosis in treated cells.

These results suggest that N2,N4-bis(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine has potent anticancer properties.

Antimicrobial Activity

In addition to anticancer effects, preliminary studies have indicated potential antimicrobial activity against various pathogens. The structure likely facilitates interaction with microbial cell membranes or metabolic pathways critical for bacterial survival.

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